molecular formula C11H11ClN4O B2528722 2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide CAS No. 1153183-82-4

2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide

Cat. No.: B2528722
CAS No.: 1153183-82-4
M. Wt: 250.69
InChI Key: BRLBGMOGFNWZDK-UHFFFAOYSA-N
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Description

2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring

Preparation Methods

The synthesis of 2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide typically involves the reaction of 2-chloropropanamide with 6-pyrazol-1-ylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Cyclization Reactions: The pyrazole and pyridine rings can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide can be compared with other similar compounds, such as:

    2-chloro-N-(6-cyanopyridin-3-yl)propanamide: This compound has a similar structure but with a cyano group instead of a pyrazole ring, leading to different chemical and biological properties.

    Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar pyridine and pyrazole rings but with different substituents, affecting their activity and applications.

Properties

IUPAC Name

2-chloro-N-(6-pyrazol-1-ylpyridin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c1-8(12)11(17)15-9-3-4-10(13-7-9)16-6-2-5-14-16/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLBGMOGFNWZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CN=C(C=C1)N2C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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